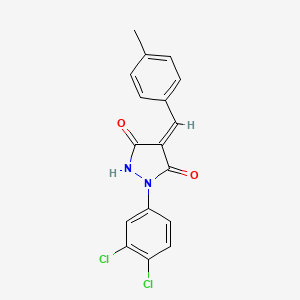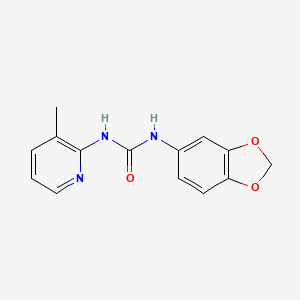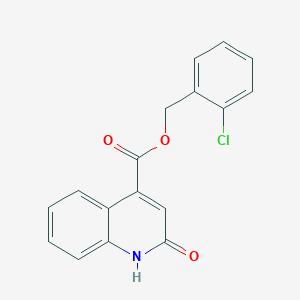
1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione, also known as rofecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was used to treat pain and inflammation. It was developed by Merck & Co. and was marketed under the brand name Vioxx. However, in 2004, it was withdrawn from the market due to safety concerns.
Mécanisme D'action
Rofecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting COX-2, 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Rofecoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of disease. It has also been shown to reduce the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Rofecoxib has several advantages as a research tool. It is highly selective for COX-2, which allows researchers to study the specific effects of inhibiting this enzyme. It also has a long half-life, which makes it suitable for use in long-term studies. However, 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione has several limitations. It has been shown to have cardiovascular side effects, which may limit its use in certain studies. It is also no longer commercially available, which may make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research involving 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione. One area of interest is in the development of new COX-2 inhibitors with improved safety profiles. Another area of interest is in the use of 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione as a tool to study the role of COX-2 in various disease processes. Finally, 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione may also have potential as a treatment for certain types of cancer, although more research is needed in this area.
Méthodes De Synthèse
The synthesis of 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione involves a multi-step process. The starting material is 3,4-dichloroaniline, which is reacted with acetic anhydride to form 3,4-dichloroacetanilide. This compound is then reacted with 4-methylbenzaldehyde to form 4-(4-methylbenzylidene)-3,4-dichloroacetanilide. The final step involves the cyclization of this compound with hydrazine to form 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione.
Applications De Recherche Scientifique
Rofecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various preclinical and clinical studies to investigate its potential therapeutic applications. For example, it has been studied for its efficacy in treating osteoarthritis, rheumatoid arthritis, and acute pain.
Propriétés
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-2-4-11(5-3-10)8-13-16(22)20-21(17(13)23)12-6-7-14(18)15(19)9-12/h2-9H,1H3,(H,20,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWDUQYATVSXDO-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)



![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)



![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)


![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)
